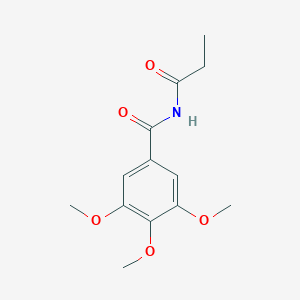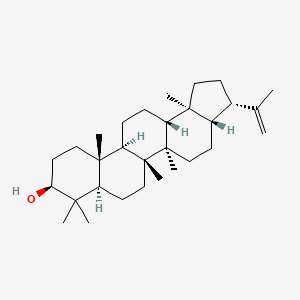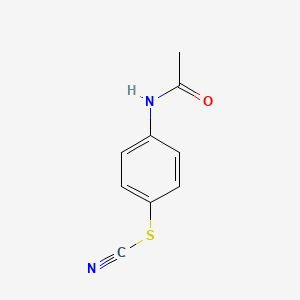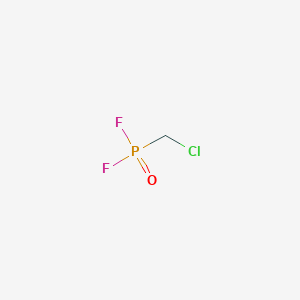
Dimethyl propylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl propylboronate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. As a boronic ester, it is characterized by the presence of a boron atom bonded to two methoxy groups and a propyl group. This compound is particularly significant in organic synthesis and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dimethyl propylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronates depending on the nucleophile used.
Scientific Research Applications
Dimethyl propylboronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which dimethyl propylboronate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
Comparison: Dimethyl propylboronate is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, but this compound offers advantages in terms of solubility and ease of handling.
Properties
CAS No. |
2938-87-6 |
|---|---|
Molecular Formula |
C5H13BO2 |
Molecular Weight |
115.97 g/mol |
IUPAC Name |
dimethoxy(propyl)borane |
InChI |
InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |
InChI Key |
ZCYDUMUZARXRBY-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



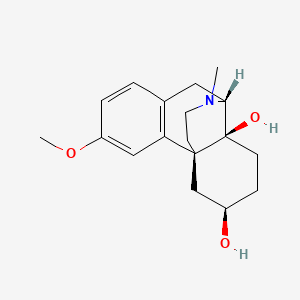
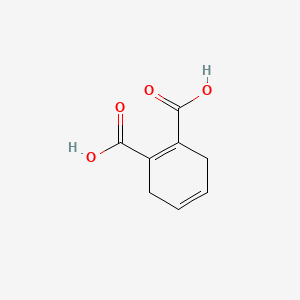
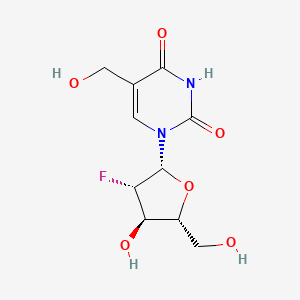
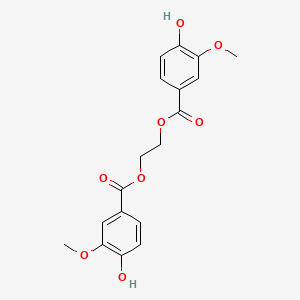
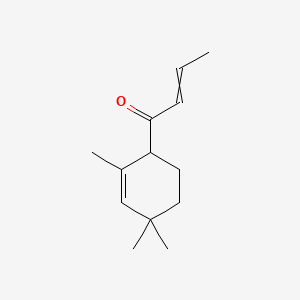

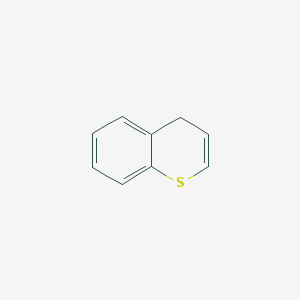
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
